Z-L-Dap(N3)-OH: A Technical Guide for Researchers
Z-L-Dap(N3)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Z-L-Dap(N3)-OH, a key reagent in the field of bioconjugation and chemical biology.
Core Properties of Z-L-Dap(N3)-OH
Z-L-Dap(N3)-OH, with the IUPAC name (2S)-3-azido-2-(phenylmethoxycarbonylamino)propanoic acid, is a non-canonical amino acid derivative.[][] It features a terminal azide group, making it a valuable tool for "click chemistry" reactions.[][][3] The benzyloxycarbonyl (Z) group provides protection for the alpha-amino group, a common strategy in peptide synthesis. This compound is typically available as a free acid or as a cyclohexylamine (CHA) salt, the latter often presenting as a white crystalline powder.[]
Table 1: Physicochemical Properties of Z-L-Dap(N3)-OH and Related Compounds
| Property | Z-L-Dap(N3)-OH | Z-L-Dap(N3)-OH CHA Salt | Z-L-Dap-OH (for comparison) |
| Molecular Formula | C11H12N4O4[] | C11H12N4O4 · C6H13N[] | C11H14N2O4[4] |
| Molecular Weight | 264.24 g/mol [] | 363.42 g/mol (calculated) | 238.24 g/mol [4] |
| CAS Number | 684270-44-8[][3] | 1821779-91-2[] | 35761-26-3 |
| Appearance | Not specified | White crystalline powder[] | Crystals |
| Melting Point | Not specified | Not specified | ~240 °C (decomposes) |
| Optical Rotation | Not specified | Not specified | [α]20/D −39±1°, c = 1% in 1 M HCl |
| Purity | Not specified | >98%[] | ≥98.0% |
| Storage Conditions | 2-8 °C[][] | 2-8 °C[] | Not specified |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Not specified | Not specified |
Synthesis of Z-L-Dap(N3)-OH
Experimental Protocol: Synthesis via Diazotransfer
This protocol is adapted from established methods for the synthesis of azido amino acids.
Materials:
-
Z-L-Dap-OH
-
Imidazole-1-sulfonyl azide hydrochloride (or triflic azide)
-
Copper (II) sulfate (CuSO4)
-
Sodium bicarbonate (NaHCO3) or Potassium Carbonate (K2CO3)
-
Methanol (MeOH)
-
Water (H2O)
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Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl)
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Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve Z-L-Dap-OH in a mixture of water and methanol.
-
Addition of Reagents: Add a catalytic amount of CuSO4 to the solution. Subsequently, add imidazole-1-sulfonyl azide hydrochloride.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 9 using a saturated solution of sodium bicarbonate or potassium carbonate.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the remaining aqueous solution with dichloromethane or diethyl ether to remove any unreacted diazo-transfer reagent.
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute HCl.
-
Extract the product from the acidified aqueous layer with several portions of ethyl acetate or dichloromethane.
-
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Z-L-Dap(N3)-OH.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for Z-L-Dap(N3)-OH.
Applications in Bioconjugation via Click Chemistry
Z-L-Dap(N3)-OH is primarily used to introduce an azide moiety into peptides or other molecules. This azide group can then be used for covalent modification through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6][7] This reaction forms a stable triazole linkage.
This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-containing molecule like a peptide synthesized with Z-L-Dap(N3)-OH.
Materials:
-
Azide-modified peptide (synthesized using Z-L-Dap(N3)-OH)
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (for dissolving non-aqueous soluble components)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide in DMSO or buffer to a stock concentration (e.g., 10 mM).
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS) to the desired concentration.
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-modified peptide. A 2 to 10-fold molar excess of the smaller molecule (often the peptide) is typically used.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Purification: Remove the excess reagents and catalyst from the conjugated product using methods such as dialysis, size-exclusion chromatography, or affinity purification.
Caption: General workflow for CuAAC bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.[5][8] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][9]
This protocol describes the labeling of a biomolecule containing Z-L-Dap(N3)-OH with a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule (containing Z-L-Dap(N3)-OH)
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)
-
DMSO (for dissolving DBCO reagent)
Procedure:
-
Preparation of Solutions:
-
Dissolve the azide-modified biomolecule in the desired buffer to a known concentration.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
Add the DBCO stock solution to the solution of the azide-modified biomolecule. A 2 to 20-fold molar excess of the DBCO reagent is commonly used. The final concentration of DMSO should be kept low (typically <5%) to avoid negative effects on the biomolecule.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Purification: Purify the conjugated product from unreacted DBCO reagent and byproducts using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration.
Caption: General workflow for SPAAC bioconjugation.
Conclusion
Z-L-Dap(N3)-OH is a versatile and powerful tool for the site-specific modification of peptides and other biomolecules. Its azide functionality provides a bioorthogonal handle for efficient and specific covalent bond formation via click chemistry. The availability of both copper-catalyzed and copper-free ligation methods allows for a broad range of applications, from the creation of well-defined bioconjugates for research purposes to the development of novel therapeutic and diagnostic agents. This guide provides the foundational knowledge for researchers to effectively utilize Z-L-Dap(N3)-OH in their work.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. Z-Dap-OH | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]







